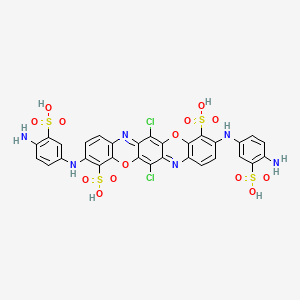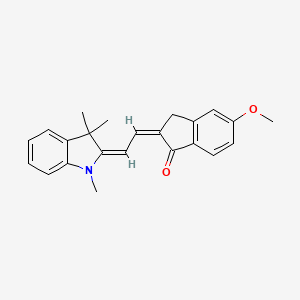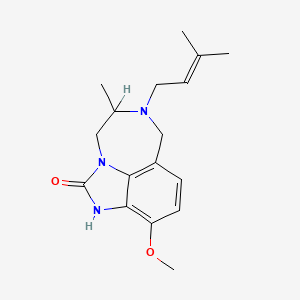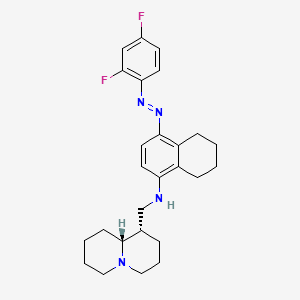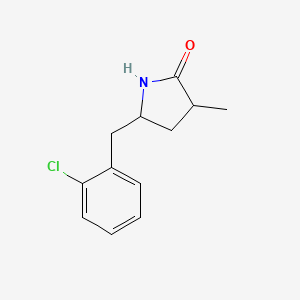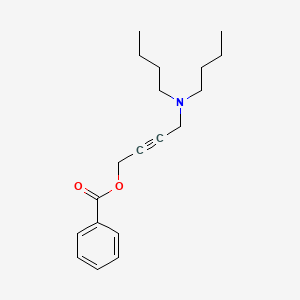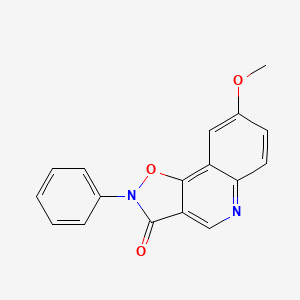
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- is a heterocyclic compound that features a fused isoxazole and quinoline ring system. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Aromatic Substitution: Introduction of the methoxy and phenyl groups via electrophilic aromatic substitution reactions.
Condensation Reactions: Formation of the quinoline ring through condensation of aniline derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
化学反応の分析
Types of Reactions
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- involves interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole ring structures.
Quinoline Derivatives: Compounds with similar quinoline ring structures.
Uniqueness
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
103802-30-8 |
|---|---|
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC名 |
8-methoxy-2-phenyl-[1,2]oxazolo[4,5-c]quinolin-3-one |
InChI |
InChI=1S/C17H12N2O3/c1-21-12-7-8-15-13(9-12)16-14(10-18-15)17(20)19(22-16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChIキー |
IPXYGRNOWPRDPJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=O)N(O3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


